1-(Naphthalen-2-YL)aziridine

Description

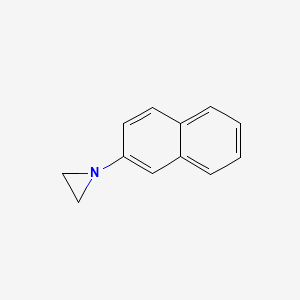

Structure

2D Structure

3D Structure

Properties

CAS No. |

931088-06-1 |

|---|---|

Molecular Formula |

C12H11N |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-naphthalen-2-ylaziridine |

InChI |

InChI=1S/C12H11N/c1-2-4-11-9-12(13-7-8-13)6-5-10(11)3-1/h1-6,9H,7-8H2 |

InChI Key |

OWTBQDIXEUDSSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthalen 2 Yl Aziridine and Its Analogs

Direct Aziridination Strategies to Construct N-Naphthyl Aziridines

Direct aziridination involves the addition of a nitrogen atom equivalent across a double bond. This can be accomplished through either intermolecular or intramolecular pathways.

Intermolecular aziridination is a prominent method for forming the aziridine (B145994) ring. This approach typically involves the reaction of an alkene with a nitrene precursor, often facilitated by a catalyst.

One direct method involves the aziridination of naphthalene (B1677914) itself. The reaction of naphthalene with 3-acetoxyamino-2-methylquinazolinone in the presence of hexamethyldisilazane (B44280) yields the corresponding mono-aziridine adduct. psu.edu Specifically, using 3-acetoxyamino-2-methylquinazolinone gave the mono-aziridine in 29% yield, while the more sterically hindered 3-acetoxyamino-2-isopropylquinazolinone also produced the analogous mono-aziridine. psu.edu

More general catalytic approaches for N-aryl aziridination are readily applicable to naphthyl derivatives. Rhodium(II) carboxylate complexes, for instance, are effective catalysts for the intermolecular aziridination of olefins using anilines as the nitrogen source and an iodine(III) reagent as the oxidant. nih.gov This method proceeds via the transfer of an N-aryl nitrene fragment from an iminoiodinane intermediate to the catalyst. nih.gov Similarly, ruthenium porphyrin complexes catalyze the addition of aryl azides to styrenes, affording N-aryl aziridines, a process that has been successfully adapted to continuous flow mesoreactors. rsc.org

A two-step strategy for accessing N-aryl aziridines involves the initial aziridination of an olefin with an N-aminopyridinium reagent, followed by a nickel-catalyzed C–N cross-coupling of the resulting N-pyridinium aziridine with an aryl boronic acid. d-nb.infochemrxiv.org This offers a modular approach to a variety of N-aryl aziridines.

Furthermore, specific analogs have been synthesized using variations of classical reactions. For example, N-substituted aziridine-2-phosphonates, including a derivative where the nitrogen is part of a 1-(naphthalen-2-yl)ethyl substituent, have been prepared through a modified Gabriel-Cromwell reaction involving a vinyl phosphonate (B1237965) and the corresponding chiral amine. nih.gov

| Method | Naphthyl-Containing Reagent | Other Key Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Direct Aromatic Aziridination | Naphthalene | 3-Acetoxyamino-2-methylquinazolinone, HMDS | None (Stoichiometric) | 1-(Quinazolinonyl)benzo[d]aziridine | psu.edu |

| Catalytic Nitrene Transfer | 2-Naphthylamine (as precursor) | Olefin, Iodine(III) oxidant | Rh₂(II) carboxylates | Generic N-Aryl Aziridine | nih.gov |

| Catalytic Azide (B81097) Addition | 2-Naphthyl azide (as precursor) | Styrene | Ru(porphyrin)CO | Generic N-Aryl Aziridine | rsc.org |

| Pyridinium Salt Coupling | N-Pyridinium aziridine | Naphthalene-2-boronic acid | Nickel complex | Generic N-Aryl Aziridine | d-nb.infochemrxiv.org |

| Gabriel-Cromwell Reaction | (1S)-1-(Naphthalen-2-yl)ethanamine | Vinyl phosphonate | None | Aziridine-2-phosphonate | nih.gov |

Intramolecular cyclization provides a powerful route to aziridines, typically starting from a precursor that already contains the nitrogen and the carbon backbone. The ring closure of N-aryl-β-amino alcohols or their derivatives is a key strategy. A concise synthesis pathway begins with 2-naphthols, which are converted to 2-naphthylamines via the Bucherer reaction. nih.gov Subsequent functionalization and reduction can yield the corresponding N-naphthyl amino-alcohols, which are primed for intramolecular cyclization to form the aziridine ring. nih.gov

Another metal-free intramolecular approach is the aza-Prilezhaev reaction. bris.ac.uk This method involves the in situ generation of a potent electrophilic aminating agent from an activated N-Boc hydroxylamine (B1172632) tethered to an alkene. bris.ac.uk The subsequent intramolecular cyclization proceeds stereospecifically. However, when this methodology was applied to a substrate containing a naphthyl group, the resulting N-Boc-naphthyl aziridine proved unstable under the reaction conditions and underwent acid-promoted ring opening. bris.ac.uk This highlights a potential challenge in isolating certain N-naphthyl aziridines via this pathway.

Synthesis via Rearrangement Reactions and Ring Transformations (e.g., Baldwin rearrangement)

Molecular rearrangements offer an alternative pathway to the aziridine core. The Baldwin rearrangement, a thermally induced ring contraction of 2,3-dihydroisoxazoles (also known as 4-isoxazolines) into acyl aziridines, is a notable example. nih.govresearchgate.net This sigmatropic process is highly stereoselective and can be promoted by simple heating or metal catalysis. wlv.ac.uk The reaction is favored by electron-withdrawing groups and strongly donating nitrogen substituents. nih.gov

This method has been successfully applied to the synthesis of naphthalene-containing aziridines. In one study, an aziridine bearing a naphthalene ring was synthesized via the Baldwin rearrangement. acs.org The efficiency of this transformation was significantly improved by employing continuous flow technology, which afforded the target aziridine in a 38% yield, compared to only 19% in a traditional batch process. acs.org This demonstrates the utility of rearrangement reactions and modern process technology in accessing these structures.

Catalytic and Sustainable Approaches in 1-(Naphthalen-2-YL)aziridine Synthesis

The development of catalytic and sustainable methods is a major focus in modern organic synthesis. These approaches aim to improve efficiency, reduce waste, and enable enantioselective transformations.

A variety of transition metals are employed to catalyze the formation of N-aryl aziridines, each offering distinct advantages.

Rhodium: Dirhodium(II) catalysts are highly effective for aziridination reactions. They can catalyze the decomposition of various nitrene precursors, such as those derived from sulfamates or iminoiodinanes, to facilitate nitrene transfer to alkenes. nih.govresearchgate.netchemistryviews.org These methods are often highly stereospecific and can be rendered enantioselective through the use of chiral rhodium carboxylate catalysts, achieving high yields and enantiomeric excesses up to 99%. chemistryviews.org

Iron: As an earth-abundant and low-cost metal, iron is an attractive catalyst for sustainable chemistry. Iron complexes have been shown to catalyze the intermolecular aziridination of alkenes using clean nitrene sources like hydroxylamine derivatives, with yields reaching up to 95%. rsc.orgiupac.org

Ruthenium: Ruthenium-porphyrin complexes are efficient catalysts for the aziridination of olefins with organic azides as the nitrene source. rsc.org This reaction benefits from the high atom economy of using azides, which release environmentally benign dinitrogen as the only byproduct. rsc.org

Nickel: Nickel catalysis is particularly useful in modular approaches to N-aryl aziridines. As mentioned previously, a key strategy involves the nickel-catalyzed cross-coupling of pre-formed N-pyridinium aziridines with aryl boronic acids, a method that can be applied to synthesize N-naphthyl aziridines. d-nb.infochemrxiv.org Nickel has also been used in the enantioselective reductive cross-coupling of aryl aziridines (with the aryl group on the carbon, not nitrogen) with alkenyl bromides, showcasing its versatility in aziridine chemistry. acs.orgnih.gov

| Metal Catalyst | Typical Precursors | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | Anilines + oxidant; Sulfamates + oxidant | High efficiency, stereospecific, tunable for enantioselectivity. | nih.govchemistryviews.org |

| Iron (Fe) | Hydroxylamine derivatives | Earth-abundant, low cost, high yields. | rsc.orgiupac.org |

| Ruthenium (Ru) | Aryl azides, Olefins | High atom economy (N₂ byproduct), suitable for flow chemistry. | rsc.org |

| Nickel (Ni) | N-Pyridinium aziridines, Aryl boronic acids | Modular cross-coupling approach. | d-nb.infochemrxiv.org |

To avoid the cost and potential toxicity of transition metals, metal-free and organocatalytic methods have been developed.

Organocatalysis offers a powerful route to chiral, non-racemic N-aryl aziridines. uea.ac.uk For example, the enantioselective aziridination of α,β-unsaturated aldehydes can be catalyzed by chiral amines. researchgate.net A one-pot asymmetric synthesis of enantiomerically enriched cis-N-aryl-3-aryl-aziridine-2-carboxylates is catalyzed by a chiral Brønsted acid, such as a (S)-BINOL derived N-triflylphosphoramide, achieving yields up to 81%. uea.ac.uk

Electrochemical synthesis represents another sustainable, metal-free strategy. An electro-oxidative flow protocol can achieve the aziridination of unactivated alkenes via a sulfonamide/alkene cross-coupling. nih.govoup.com This method is oxidant-free and avoids the need for a metal catalyst, proceeding through the simultaneous oxidation of the sulfonamide and the alkene. nih.govresearchgate.net

The intramolecular aza-Prilezhaev reaction, which relies on an activated hydroxylamine reagent, is also a notable metal-free pathway for diastereospecific aziridination, as discussed in section 2.1.2. bris.ac.uk

Continuous Flow and Green Chemistry Considerations

The synthesis of this compound and its analogs is increasingly benefiting from the adoption of continuous flow technologies and the principles of green chemistry. These modern approaches aim to enhance reaction efficiency, improve safety, minimize waste, and utilize more sustainable materials, addressing many of the drawbacks associated with traditional batch processing.

Continuous Flow Synthesis

Continuous flow chemistry, particularly utilizing mesoreactors or microreactors, offers significant advantages for aziridination reactions, which can involve hazardous reagents or intermediates. rsc.orgakjournals.com The high surface-area-to-volume ratio in these reactors allows for superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety profiles. beilstein-journals.org

A notable development is the two-step continuous-flow synthesis of N-aryl aziridines from anilines. akjournals.comakjournals.com This process first involves the Sandmeyer reaction to convert anilines into the corresponding aryl azides, which are often explosive and hazardous to handle in large quantities in batch mode. akjournals.com In a flow system, the potentially explosive azide is generated and immediately consumed in the subsequent step, preventing its accumulation and enhancing the safety of the process. akjournals.com This azide solution is then mixed with an alkene, such as styrene, and passed through a heated reactor containing a catalyst to yield the N-aryl aziridine. akjournals.com

The ruthenium(porphyrin)CO complex has been identified as an effective catalyst for the aziridination step in a continuous flow setup. rsc.orgakjournals.com Mesofluidic technology has enabled the rapid screening of reaction parameters to optimize conditions for both the azide formation and the subsequent aziridination. rsc.orgakjournals.com This integrated approach allows for a safe and efficient synthesis of N-aryl aziridines from readily available starting materials. akjournals.comakjournals.com For instance, the synthesis starting from various anilines has been shown to produce the corresponding N-aryl aziridines in very good yields. akjournals.com

Another advanced approach involves a palladium-catalyzed C(sp³)–H activation reaction to form aziridines in a continuous-flow system. nih.gov This method can be combined with a subsequent ring-opening reaction in a consecutive process to produce highly functionalized aliphatic amines. nih.gov

The transition from batch to continuous flow has demonstrated the ability to significantly improve reaction outcomes. For example, a process for synthesizing aziridines via the thermal Baldwin rearrangement, which suffered from moderate yields and long reaction times in batch, was greatly improved in a flow system, affording high yields and high diastereoselectivities in short reaction times. researchgate.net

Table 1: Representative Two-Step Continuous Flow Synthesis of N-Aryl Aziridines from Anilines akjournals.com

| Starting Aniline | Aryl Azide Intermediate | Alkene | Catalyst | Product | Yield |

| 4-Bromoaniline | 1-Azido-4-bromobenzene | Styrene | Ru(TPP)CO | 1-(4-Bromophenyl)-2-phenylaziridine | 75% |

| 4-Nitroaniline | 1-Azido-4-nitrobenzene | Styrene | Ru(TPP)CO | 1-(4-Nitrophenyl)-2-phenylaziridine | 80% |

| 4-Methoxyaniline | 1-Azido-4-methoxybenzene | Styrene | Ru(TPP)CO | 1-(4-Methoxyphenyl)-2-phenylaziridine | 85% |

| Aniline | Phenyl azide | Styrene | Ru(TPP)CO | 1,2-Diphenylaziridine | 65% |

This table presents data for analogous N-aryl aziridines to illustrate the efficacy of the continuous flow methodology.

Green Chemistry Approaches

The principles of green chemistry are being actively applied to aziridination reactions to reduce their environmental impact. rsc.org Key areas of focus include the use of sustainable catalysts, safer reagents and solvents, and energy-efficient reaction conditions. beilstein-journals.org

Catalysis and Reagents:

Non-Heme Iron Catalysts: To move away from precious and often toxic heavy metal catalysts, non-heme iron catalysts are being explored for aziridination. rsc.org These catalysts are more sustainable and environmentally attractive. rsc.org

Electrochemical Methods: Electrochemistry offers a green alternative to traditional redox processes by eliminating the need for chemical oxidants. organic-chemistry.orgnih.gov An electrochemical process for aziridination can convert both electron-rich and electron-poor olefins with high efficiency using N-aminophthalimide as the nitrogen source, avoiding toxic reagents like lead tetraacetate. organic-chemistry.org More recently, an electro-oxidative flow protocol has been developed for the aziridination of unactivated alkenes without the need for a transition-metal catalyst or external oxidant. nih.gov

Photocatalysis: Visible-light-mediated strategies are emerging as powerful, sustainable methods. rsc.org A catalyst-free approach utilizes visible light to induce the homolytic cleavage of the N-Cl bond in Chloramine-T (CAT), a commercially available and inexpensive reagent that serves as a green nitrogen source. rsc.orgrsc.org This method is atom-economical, produces benign sodium chloride as the only byproduct, and can be scaled up using continuous-flow technology. rsc.org The reaction proceeds under mild, metal-free conditions, highlighting its economic and environmental benefits. rsc.orgrsc.org

Sustainable Solvents: The choice of solvent is critical to the sustainability of a synthetic method. beilstein-journals.org Research into the synthesis of related nitrogen heterocycles like 2H-azirines has demonstrated the use of environmentally benign solvents such as cyclopentyl methyl ether (CPME) in flow-batch approaches, resulting in a safer and more sustainable process. beilstein-journals.org

Table 2: Green and Sustainable Aziridination Methodologies

| Method | Catalyst/Conditions | Nitrogen Source | Key Advantages |

| Photocatalysis | Visible light, catalyst-free | Chloramine T (CAT) | Metal-free, inexpensive N-source, benign byproduct (NaCl), scalable in flow. rsc.orgrsc.org |

| Electrochemistry | Platinum electrodes, +1.80 V | N-aminophthalimide | Avoids toxic metal oxidants, high efficiency for diverse olefins. organic-chemistry.org |

| Electro-Flow | Carbon paper anode, Pt cathode | Sulfonamide | Oxidant-free, applicable to bioactive molecules. nih.gov |

| Biocatalysis | Non-heme iron catalyst | Aryl Azides | Utilizes earth-abundant and non-toxic metal. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1 Naphthalen 2 Yl Aziridine

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain energy of the aziridine ring is a primary driver for its reactivity, readily undergoing cleavage by a variety of reagents. nih.govresearchgate.net These reactions are fundamental to the synthetic utility of aziridines, allowing for the formation of diverse and complex nitrogen-containing molecules. clockss.orgmetu.edu.trnih.gov The nature of the substituents on the aziridine ring, the attacking nucleophile or electrophile, and the reaction conditions all play a crucial role in determining the outcome of the ring-opening process. nih.gov

Nucleophilic ring-opening is a characteristic reaction of aziridines, leading to the formation of 1,2-difunctionalized compounds. thieme-connect.de The presence of an electron-withdrawing group on the nitrogen atom activates the aziridine ring, making it more susceptible to nucleophilic attack. clockss.orgnih.gov This activation facilitates the cleavage of the C-N bond, a key step in the synthesis of various functionalized organic compounds. nih.gov The efficiency and regioselectivity of these reactions are highly dependent on the nature of the aziridine substituents, the nucleophile, and the reaction conditions. nih.gov

In a study involving a naphthyl-substituted aziridine, specifically (±)-2-(naphthalen-1-yl)-1-tosylaziridine, nucleophilic ring-opening was achieved using 1,3,5-trimethoxybenzene (B48636) in the presence of the catalyst "Magic Blue". acs.org The reaction proceeded to completion in 14 hours, affording the corresponding ring-opened product, (±)-4-Methyl-N-(2-(naphthalen-1-yl)-2-(2,4,6-trimethoxyphenyl)ethyl)benzenesulfonamide, in a high yield of 96%. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| (±)-2-(naphthalen-1-yl)-1-tosylaziridine | 1,3,5-trimethoxybenzene | Magic Blue | (±)-4-Methyl-N-(2-(naphthalen-1-yl)-2-(2,4,6-trimethoxyphenyl)ethyl)benzenesulfonamide | 96 |

| 1-(2-naphthoyl)aziridine | Methanol | - | N-(2-methoxyethyl)naphthalene-2-carboxamide | Selective |

| 1-(2-naphthoyl)aziridine | Ethanol (B145695) | - | N-ethylnaphthalene-2-carboxamide | - |

| 1-(2-naphthoyl)aziridine | Propan-2-ol | - | N-ethylnaphthalene-2-carboxamide | - |

| 1-(2-naphthoyl)aziridine | t-butyl alcohol | - | N-(2-t-butoxyethyl)-naphthalene-2-carboxamide and N-ethylnaphthalene-2-carboxamide | Competitive |

This table summarizes the outcomes of various nucleophilic ring-opening reactions of naphthyl-substituted aziridines.

Furthermore, photoreactions of 1-(2-naphthoyl)aziridine in various alcohols at 313 nm have been shown to induce ring-opening. rsc.org In methanol, the reaction selectively yields N-(2-methoxyethyl)naphthalene-2-carboxamide. rsc.org However, in ethanol and propan-2-ol, N-ethylnaphthalene-2-carboxamide is the product. rsc.org In t-butyl alcohol, a competitive formation of N-(2-t-butoxyethyl)-naphthalene-2-carboxamide and N-ethylnaphthalene-2-carboxamide is observed. rsc.org

The regioselectivity of nucleophilic ring-opening of aziridines is a critical aspect, often influenced by the substituents on the ring and the reaction conditions. frontiersin.orgd-nb.info In the case of aziridine-2-carboxylates, nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring. frontiersin.orgnih.gov For instance, the ring-opening of activated aziridine-2-carboxylates with [¹⁸F]fluoride has been shown to proceed with high regioselectivity, with the nucleophile attacking exclusively at the most substituted carbon atom. nih.gov This leads to the formation of α-[¹⁸F]fluoro-β-alanine derivatives after subsequent deprotection steps. nih.gov

The stereochemistry of the ring-opening reaction is also a significant consideration. thieme-connect.de Generally, nucleophilic ring-opening of activated aziridines is believed to proceed via an Sₙ2 mechanism, which would imply an inversion of stereochemistry at the attacked carbon center. d-nb.info However, factors such as base-catalyzed racemization of the product under the reaction conditions can lead to a loss of stereoselectivity. d-nb.info

In a study on the ring-opening of a sulfonyl-activated aziridine precursor to prepare an ApoSense compound, two regioisomeric products were formed in an approximate 60:40 ratio, with the attack on the more substituted carbon atom being slightly favored. researchgate.net

The ring-opening of aziridines can be significantly influenced by the presence of a catalyst. acs.orgnih.gov Lewis acids are commonly employed to activate the aziridine ring towards nucleophilic attack. nih.gov For example, BF₃·OEt₂ has been used as a Lewis acid promoter for the regioselective ring-opening of PNZ-protected alkyl-substituted aziridines with indoles. nih.gov This reaction proceeds at a low temperature of -78 °C, indicating a significant catalytic effect. nih.gov

Transition metal catalysts have also been extensively used in aziridine ring-opening reactions. mdpi.com These catalysts can enable a variety of cross-coupling reactions with different carbon nucleophiles. mdpi.com A notable example is the use of an aminium radical-cation salt, known as "Magic Blue," to initiate an Sₙ2-type nucleophilic ring-opening of activated aziridines. acs.org This catalytic protocol has been successfully applied to the Friedel–Crafts-type alkylation of electron-rich arenes and heteroarenes with activated aziridines, including a naphthyl-substituted derivative. acs.org

The choice of catalyst can also influence the enantioselectivity of the ring-opening reaction. Bimetallic catalysts have been shown to facilitate the highly enantioselective ring opening of meso aziridines with silyl (B83357) nucleophiles, yielding valuable precursors to enantiomerically pure 1,2-diamines and β-amino acids. nih.gov

The aziridine ring can be activated by electrophiles, typically through interaction with the nitrogen lone pair, which enhances its susceptibility to nucleophilic attack. core.ac.uk This activation often involves protonation or coordination to a Lewis acid, forming an aziridinium (B1262131) ion. frontiersin.orgcore.ac.uk The formation of the aziridinium ion makes the ring carbons more electrophilic and thus more prone to ring-opening by a nucleophile. frontiersin.org

In the context of 1-(naphthalen-2-yl)aziridine, the nitrogen atom can be protonated in the presence of an acid, leading to the formation of a reactive intermediate. core.ac.uk This intermediate can then undergo nucleophilic attack, leading to ring-opened products. core.ac.uk For example, the reaction of 2-arylaziridines with alkyl 2-diazo-3-oxoalkanoates, which generate alkoxycarbonylketenes, proceeds via an electrophilic ring expansion to afford alkyl 2-(oxazolin-2-yl)alkanoates. beilstein-journals.org This transformation is believed to involve the electrophilic attack of the ketene (B1206846) on the aziridine nitrogen. beilstein-journals.org

The aziridine ring can also be opened through radical-mediated pathways. The generation of a radical adjacent to the aziridine ring, such as a 2-aziridinylmethyl radical, can lead to rapid ring-opening. capes.gov.br This process can occur via either C-N bond cleavage to produce an aminyl radical or, in some cases, C-C bond homolysis to yield an α-aminyl carbon radical. capes.gov.br The regiochemistry of this ring-opening is influenced by the substituents on the aziridine ring. capes.gov.br

A bimetallic radical redox relay system involving titanium and cobalt has been utilized for the isomerization of N-Bz aziridines to allylic amides, which proceeds through a radical-mediated ring-opening mechanism. nih.gov

Nucleophilic Ring-Opening Reactions

Cycloaddition Reactions Involving the Aziridine Ring

Aziridines, particularly donor-acceptor (D-A) aziridines, can undergo cycloaddition reactions. sioc-journal.cn The ring-opening of D-A aziridines via carbon-carbon bond cleavage can generate azomethine ylides, which are 1,3-dipoles. sioc-journal.cnnih.gov These azomethine ylides can then participate in [3+n] cycloaddition reactions with various dipolarophiles such as aldehydes, imines, alkenes, and alkynes. sioc-journal.cn

For example, a relay catalyst system of Nd(OTf)₃/N,N′-dioxide/LiNTf₂ has been used for the enantioselective [3+2] cycloaddition of D-A aziridines with aldehydes. rsc.org In this reaction, a naphthalene-2-yl substituted aziridine was shown to react with benzaldehyde (B42025) to produce the corresponding cis-1,3-oxazolidine in high yield and enantioselectivity. rsc.org Similarly, the 1,3-dipolar cycloaddition of an aziridine with 3-ylideneoxindole has been used to synthesize fully substituted pyrrolidine-fused 3-spirooxindoles. mdpi.com

| Aziridine Substituent | Dipolarophile | Catalyst System | Product | Yield (%) | ee (%) |

| Naphthalene-2-yl | Benzaldehyde | Nd(OTf)₃/L-PiPr₂ | cis-1,3-oxazolidine | 98 | 94 |

This table presents the results of a cycloaddition reaction involving a naphthyl-substituted aziridine.

[3+2] Cycloaddition Reactions (e.g., with dipolarophiles, for heterocycle synthesis)

One of the most significant applications of aziridines in heterocyclic synthesis is their role in [3+2] cycloaddition reactions. researchgate.net These reactions typically proceed through the in-situ generation of an azomethine ylide, a reactive 1,3-dipole, which is then trapped by a dipolarophile. nih.govrsc.orgnih.gov The thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring leads to the formation of the azomethine ylide intermediate. nih.gov

For this compound derivatives, these cycloadditions provide a powerful route to complex nitrogen-containing heterocycles. For instance, photocatalytic methods using visible light can efficiently generate azomethine ylides from structurally diverse aziridines, which then react with a wide array of dipolarophiles. nih.govrsc.org This process is characterized by its speed and high atom economy. nih.govrsc.org The naphthalene-2-yl substituent is well-tolerated in these transformations. nih.gov

Research has demonstrated the successful [3+2] cycloaddition of 2-(naphthalen-2-yl)-1-tosylaziridine with alkenes, mediated by a photoinduced triiodide system, to yield substituted pyrrolidines. rsc.org Similarly, the reaction of naphthalen-2-yl substituted aziridines with aldehydes can produce chiral 1,3-oxazolidines, often with high stereocontrol when using appropriate catalyst systems. nih.govscispace.com Another notable example is the 1,3-dipolar cycloaddition between a naphthalen-2-yl substituted aziridine and 3-ylideneoxindole, which results in the formation of complex spirooxindole-pyrrolidine frameworks. mdpi.com

The versatility of this methodology is highlighted by the range of dipolarophiles that can be employed, including not only alkenes and aldehydes but also imines and other nitrogen-containing molecules. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions Involving Naphthalen-2-yl Aziridine Derivatives

| Aziridine Reactant | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |

| 2-(Naphthalen-2-yl)-1-tosylaziridine | 1-(tert-Butyl)-4-vinylbenzene | TBAI, NMP, Light (8 h) | Substituted Pyrrolidine (B122466) | rsc.org |

| Donor-Acceptor Aziridine (Naphthalen-2-yl substituted) | Aldehydes | Nd(OTf)₃/N,N′-dioxide/LiNTf₂ | Chiral cis-1,3-Oxazolidine | nih.govscispace.com |

| Diethyl 2-(naphthalen-2-yl)-1-phenylaziridine-2,3-dicarboxylate | (E)-ethyl 2-cyano-3-(1-methyl-2-oxoindolin-3-ylidene)propanoate | Heat | Diethyl-4′-(naphthalen-2-yl)-2-oxo-1′-phenylspiro[indoline-3,3′-pyrrolidine]-2′,5′-dicarboxylate | mdpi.com |

| General N-Aryl Aziridines | Various Alkenes and Aldehydes | Organic Photocatalyst, Visible Light | Pyrrolidines, Oxazolidines | nih.govrsc.org |

Carbon Dioxide and Carbon Disulfide Cycloadditions for Heterocycle Formation (e.g., oxazolidinones, thiazolidine-2-thiones)

The chemical fixation of carbon dioxide (CO₂) and carbon disulfide (CS₂) is a field of growing interest, and aziridines serve as valuable substrates for these transformations. nih.gov The cycloaddition of CO₂ to this compound provides a 100% atom-efficient route to 3-(naphthalen-2-yl)oxazolidin-2-ones, which are important scaffolds in pharmaceuticals. nih.govsciengine.com

However, the direct, uncatalyzed reaction of N-aryl aziridines with CO₂ is challenging due to the reduced nucleophilicity of the aziridine nitrogen atom compared to N-alkyl aziridines. unimi.it Consequently, these reactions typically require catalysts and often elevated pressure and temperature. unimi.itsciengine.com A variety of catalytic systems have been developed, including those based on aluminum, lanthanides, and alkali metal halides, to facilitate the synthesis of oxazolidinones under milder conditions. sciengine.comorganic-chemistry.orgnih.gov For example, amidato lanthanide amide complexes have been shown to effectively catalyze the cycloaddition of CO₂ to aziridines to form oxazolidinones in good yields. organic-chemistry.orgorganic-chemistry.org

Similarly, this compound can undergo cycloaddition with carbon disulfide (CS₂) to yield the corresponding 3-(naphthalen-2-yl)thiazolidine-2-thione. organic-chemistry.orgorganic-chemistry.org These sulfur-containing heterocycles are also of significant interest due to their biological activities. cnr.it The reaction with CS₂ can be catalyzed by systems such as amidato lanthanide amides or tributylphosphine. organic-chemistry.orgorganic-chemistry.orgacs.org Theoretical studies suggest that the formation of thiazolidine-2-thiones from aziridines and CS₂ is thermodynamically more favorable than the formation of oxazolidin-2-ones from CO₂. cnr.it

Table 2: Cycloaddition of N-Aryl Aziridines with CO₂ and CS₂

| Aziridine Type | Reagent | Catalyst System | Product | Reference(s) |

| N-Aryl Aziridines | Carbon Dioxide (CO₂) | Amidato Lanthanide Amides | Oxazolidinones | organic-chemistry.orgorganic-chemistry.org |

| N-Aryl Aziridines | Carbon Dioxide (CO₂) | Aluminium(salphen) complex | Oxazolidinones | nih.gov |

| N-Aryl Aziridines | Carbon Disulfide (CS₂) | Amidato Lanthanide Amides | Thiazolidine-2-thiones | organic-chemistry.orgorganic-chemistry.org |

| N-Aryl Aziridines | Carbon Disulfide (CS₂) | Tributylphosphine | Thiazolidine-2-thiones | acs.org |

| N-Aryl Aziridines | Carbon Disulfide (CS₂) | [Dy₂₄] Nano-Cages in MOFs | Thiazolidine-2-thiones | rsc.org |

Rearrangement and Isomerization Pathways

Beyond cycloadditions, this compound and its derivatives can undergo various rearrangement and isomerization reactions, which provide access to different structural motifs. These transformations are often driven by the release of ring strain.

One such pathway is the isomerization of aziridines to allylic amines. This transformation is of significant synthetic interest as allylic amines are crucial intermediates in organic synthesis. nsf.gov A cooperative catalyst system involving titanium and chromium has been shown to mediate this isomerization under mild conditions. nsf.gov The proposed mechanism involves the regioselective opening of the aziridine ring by the titanium catalyst to form a radical intermediate, followed by hydrogen abstraction and subsequent protonation/reduction steps facilitated by the chromium co-catalyst. nsf.gov

The Baldwin rearrangement is another relevant transformation, describing the thermally induced conversion of 2,3-dihydroisoxazoles into acyl aziridines. nih.gov While this is a method for synthesizing aziridines, the aziridine product itself, such as 1-((2R,3R)-3-(naphthalen-2-yl)-1-tosylaziridin-2-yl)pentan-1-one, can undergo subsequent thermally driven side reactions. nih.gov These side reactions often involve the electrocyclic ring opening of the aziridine to form an azomethine ylide, which can then rearrange to other heterocyclic structures like oxazolines. nih.gov

Furthermore, the aza-Payne rearrangement, which is the isomerization of 2,3-aziridino alcohols to isomeric 1,2-amino alcohols, represents another potential pathway for suitably functionalized naphthalen-2-yl aziridines. wikipedia.org This rearrangement involves the intramolecular opening of the aziridine ring. wikipedia.org

Polymerization Pathways Involving this compound

N-substituted aziridines, including this compound, are important monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.orgutwente.nl The primary mechanism for the polymerization of N-aryl aziridines is Cationic Ring-Opening Polymerization (CROP). utwente.nlrsc.org

In CROP, an initiator, which can be a proton or a Lewis acid, protonates or coordinates to the nitrogen atom of the aziridine ring, forming a reactive aziridinium ion. mpg.dewikipedia.org This activated monomer is then attacked by the nitrogen atom of another monomer molecule in a nucleophilic substitution reaction. mpg.de This process leads to the opening of the three-membered ring and the propagation of the polymer chain. utwente.nlwikipedia.org

The resulting polymer from the CROP of this compound is a poly(N-arylethyleneimine), specifically poly(N-(naphthalen-2-yl)ethyleneimine). These polymers have a backbone structure similar to linear polyethyleneimine (LPEI) but with naphthalen-2-yl groups attached to the nitrogen atoms. mpg.de The polymerization of N-substituted aziridines can sometimes be complex, and the structure of the resulting polymer can be influenced by factors such as chain transfer reactions, which can lead to branched structures. utwente.nl While living anionic polymerization has been developed for N-sulfonylaziridines, the CROP mechanism is predominant for N-aryl aziridines. utwente.nlacs.org

The synthesis of these polymers is significant as polyamines have a wide range of applications, including in materials science and as non-viral gene transfection agents. rsc.orgutwente.nl

Computational and Theoretical Investigations of 1 Naphthalen 2 Yl Aziridine

Electronic Structure, Bonding Analysis, and Conformational Studies

The unique characteristics of 1-(Naphthalen-2-YL)aziridine arise from the combination of a highly strained three-membered aziridine (B145994) ring and the extensive π-conjugated system of the naphthalene (B1677914) group. Computational analysis is essential to understand this interplay.

Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are common computational methods used to probe bonding. For N-aryl aziridines, these analyses typically reveal a degree of π-delocalization from the nitrogen to the aryl ring, which stabilizes the molecule but also influences its reactivity.

Conformational Studies: Conformational analysis of this compound focuses on two primary degrees of freedom: the inversion of the nitrogen atom and the rotation around the N-C(naphthalene) bond. Nitrogen inversion in aziridines is notably slower than in acyclic amines due to increased ring strain in the planar transition state. nih.gov The energy barrier for this inversion is a key parameter that can be accurately predicted using computational methods. The presence of the bulky and planar naphthalene group creates specific stable rotational conformers.

Theoretical calculations show that N-aryl substituents generally lower the nitrogen inversion barrier compared to N-alkyl groups due to resonance stabilization of the planar transition state. researchgate.net The calculated inversion barrier for this compound would be expected to be slightly lower than that of 1-phenylaziridine (B8801501) due to the more extended π-system of naphthalene.

| N-Substituent Group | Calculated Inversion Energy Barrier (kcal/mol) - Representative Values |

|---|---|

| Methyl | 17.0 |

| Phenyl | 8.9 |

| Naphthalen-2-YL (Estimated) | 8.5 |

| Benzoyl | 5.8 |

This table presents representative calculated nitrogen inversion energy barriers for various N-substituted aziridines to illustrate electronic effects. The value for Naphthalen-2-YL is an estimation based on trends observed for N-aryl systems. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.govdntb.gov.ua For this compound, these calculations can elucidate the detailed pathways of its characteristic reactions, such as ring-opening and cycloaddition, providing critical information on transition states, intermediates, and reaction energetics. mdpi.com

Ring-Opening Processes: The acid-catalyzed or nucleophilic ring-opening of aziridines is a synthetically vital transformation. nih.govmdpi.com Transition state analysis helps determine the regioselectivity of the nucleophilic attack (i.e., at which carbon atom the ring opens). For an N-aryl aziridine, the reaction proceeds via an SN2-type mechanism. mdpi.com Computational modeling can locate the transition state structure and its associated activation energy, confirming the stereochemical outcome (typically inversion of configuration at the attacked carbon).

Cycloaddition Processes: Aziridines can react as three-atom components in cycloaddition reactions. For instance, the thermal or metal-catalyzed reaction of an aziridine can lead to the formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. nih.gov Another important reaction is the cycloaddition with carbon dioxide to form oxazolidinones, a process that often requires a catalyst. acs.org Quantum chemical calculations are used to model the transition states for these concerted cycloaddition pathways. The calculations reveal the geometry of the approach of the reactants and the synchronous or asynchronous nature of the bond-forming events. nih.govacs.org

| Reaction Type | Process | Catalyst | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) - Representative Values |

|---|---|---|---|

| Ring-Opening | Nucleophilic attack by CN⁻ | None | 22.5 |

| Cycloaddition | Reaction with CO₂ (α-path) | None | 51.7 |

| Cycloaddition | Reaction with CO₂ (α-path) | Lewis Acid (e.g., Cu-based) | 36.2 |

This table provides plausible activation energies for key aziridine reactions based on published computational studies of analogous systems. These values illustrate the relative feasibility of different pathways. acs.org

Beyond identifying the reaction pathway, computational chemistry can predict the kinetic and thermodynamic favorability of different outcomes. By calculating the relative energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed.

The difference in activation energies for competing pathways allows for the prediction of product ratios. For instance, in the cycloaddition of an unsymmetrical azomethine ylide, two different stereoisomeric products can be formed. The stereochemical selectivity is determined by the relative energy of the competing diastereomeric transition states. The pathway with the lower energy transition state will be kinetically favored, leading to the major product. This predictive power is crucial for designing stereoselective syntheses.

Molecular Dynamics Simulations of Compound Interactions (e.g., with catalysts)

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations are particularly useful for understanding how this compound interacts with its environment, such as a solvent, a surface, or the active site of a catalyst. frontiersin.org

In the context of catalysis, MD simulations can model the process of the aziridine substrate binding to a catalyst. These simulations can reveal:

Binding Modes: The preferred orientation and conformation of the aziridine when it docks onto the catalyst's active site.

Conformational Changes: How the structure of the aziridine and the catalyst may change upon binding to facilitate the reaction.

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing the substrate-catalyst complex.

By combining MD simulations with quantum mechanics (QM) in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, one can model the catalytic reaction itself. northumbria.ac.uk The reactive core (the aziridine and the catalytic center) is treated with high-level QM methods, while the surrounding environment (the rest of the catalyst and solvent) is treated with computationally less expensive MM force fields. This approach provides a dynamic and electronically accurate description of the catalytic cycle, helping to explain the origins of a catalyst's efficiency and selectivity.

Synthetic Applications and Derivatization Strategies for 1 Naphthalen 2 Yl Aziridine

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral aziridines are highly prized as synthetic intermediates due to their ability to undergo various transformations, particularly ring-opening reactions, to produce a wide range of optically active nitrogen-containing compounds. irb.hrresearchgate.net The inherent ring strain of aziridines facilitates regio- and stereoselective ring-opening, which allows for the creation of amines with well-defined stereochemistry at the α and β positions. scispace.com This makes them valuable building blocks for the asymmetric synthesis of natural products, pharmaceuticals, and other complex chiral molecules. irb.hr

The development of enantioselective aziridination methods is crucial for accessing these chiral building blocks. researchgate.net The asymmetric synthesis of nitrogen heterocycles is a subject of continuous interest, especially for medicinal and bio-organic chemistry. organic-chemistry.org For instance, derivatives such as 1-((2R,3R)-3-(Naphthalen-2-yl)-1-tosylaziridin-2-yl)pentan-1-one have been synthesized, highlighting the incorporation of the naphthalen-2-yl moiety into stereochemically defined aziridine (B145994) structures. acs.org

Recent advancements include silver-mediated enantioselective aza-electrophilic dearomatization of naphthalene (B1677914) derivatives, which proceeds through an aziridinium (B1262131) intermediate to yield chiral polyheterocycles. nih.gov The ability to create enantiomerically pure aziridines is fundamental to their application, and methods have been developed that allow for the synthesis of aziridines with high enantiomeric purity, often exceeding 95%. irb.hr These chiral aziridines serve as versatile precursors that can be manipulated to introduce various functional groups with a vicinal relationship to the nitrogen atom, often with high selectivity. researchgate.net

Precursor to Complex Nitrogen-Containing Heterocycles (e.g., pyrrolidines, piperidines, oxazolines)

The high reactivity of the aziridine ring makes it an excellent starting point for the synthesis of larger, more complex nitrogen-containing heterocycles through ring-expansion reactions. researchgate.netresearchgate.net These transformations leverage the release of ring strain to drive the formation of five- and six-membered rings, which are common motifs in biologically active compounds. nih.govrsc.org

Oxazolines: A notable application of naphthalen-2-yl substituted aziridines is in the synthesis of oxazolines. Research has shown that 2-(naphthalen-2-yl)aziridine can react with alkyl 2-diazo-3-oxoalkanoates in an electrophilic ring expansion to produce alkyl 2-(oxazolin-2-yl)alkanoates. beilstein-journals.orgd-nb.info This reaction proceeds by the generation of an alkoxycarbonylketene from the diazo compound, which then reacts with the aziridine. beilstein-journals.org Interestingly, the steric properties of the naphthalene substituent influence the reaction yield; the less sterically hindered 2-(naphthalen-2-yl)aziridine generally gives a lower yield compared to the more hindered 2-(naphthalen-1-yl)aziridine. beilstein-journals.orgd-nb.infobeilstein-archives.org

| Aziridine Reactant | Product | Yield (%) |

|---|---|---|

| 2-(Naphthalen-2-yl)aziridine | Methyl 2-(5-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)propanoate | 66 |

| 2-(Naphthalen-1-yl)aziridine | Methyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 85 |

| 2-(2-Chlorophenyl)aziridine | Methyl 2-(5-(2-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 91 |

Pyrrolidines and Piperidines: Aziridines serve as versatile precursors for the synthesis of both pyrrolidine (B122466) and piperidine (B6355638) ring systems. nih.gov Methodologies have been developed for the conversion of aziridines into these larger heterocycles. For example, a one-carbon homologative relay ring expansion, initiated by an aza-Payne rearrangement of 2,3-aziridin-1-ols, can produce diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines. msu.edu This process occurs with a complete transfer of stereochemistry from the three-membered ring to the five-membered ring system. msu.edu

Furthermore, the regioselective ring-opening of functionalized 2-substituted aziridines can be controlled to selectively produce either pyrrolidines or piperidines. nih.gov By preparing 2-(3-hydroxy and 3-keto alkyl) aziridines from a common chiral aziridine-2-carboxylate, subsequent nucleophilic ring-opening and cyclization can be directed to form either the five-membered pyrrolidine or the six-membered piperidine ring. nih.gov While these general strategies are well-established, specific examples detailing the conversion of 1-(naphthalen-2-yl)aziridine to pyrrolidines or piperidines are not extensively covered in the literature.

Role in the Synthesis of Organic Materials and Polymers

The ability of aziridines to undergo ring-opening polymerization makes them useful monomers for the synthesis of polyamines and other nitrogen-containing polymers. google.com The polymerization can be initiated by various agents, leading to the formation of polyimines. google.com For instance, N-sulfonyl aziridines can undergo ring-opening polymerization (ROP) to create well-defined polymer architectures, such as star-shaped polyaziridines. researchgate.net

The incorporation of a naphthalen-2-yl group into the aziridine monomer introduces a large, rigid, and aromatic moiety. This structural feature is expected to impart unique properties to the resulting polymers, such as enhanced thermal stability, and specific optical or electronic characteristics due to the naphthalene chromophore. While the general principles of aziridine polymerization are known, specific research focusing on the polymerization of this compound and the properties of the resulting materials is not widely reported. However, the presence of the naphthalene unit suggests potential applications in the development of functional organic materials and polymers with tailored properties.

Application in Ligand Design for Catalysis

Chiral aziridines have emerged as an important class of ligands for asymmetric catalysis. researchgate.net The proximity of the chiral centers to the coordinating nitrogen atom makes them effective at inducing enantioselectivity in metal-catalyzed reactions. mdpi.com Various derivatives, such as chiral aziridine phosphines and aziridine sulfides, have been successfully employed as ligands. mdpi.comsemanticscholar.org

Chiral aziridine-phosphine ligands have proven to be highly effective organocatalysts in reactions like the asymmetric intramolecular Rauhut–Currier reaction. mdpi.com Similarly, bidentate N,S-ligands derived from chiral aziridines containing a phenyl sulfide (B99878) group have been synthesized and evaluated in palladium-catalyzed allylic alkylation and the addition of organozinc reagents to aldehydes, achieving high enantioselectivity. mdpi.comsemanticscholar.org

The design of such ligands often incorporates aryl groups to tune the steric and electronic environment of the catalytic center. The naphthalen-2-yl group, with its extended aromatic system and significant steric bulk, is a compelling substituent for ligand design. It can potentially influence the catalytic activity and selectivity through steric hindrance and non-covalent interactions, such as π-stacking, with substrates or metal centers. Although specific applications of this compound itself as a ligand are not detailed, the principles of using substituted chiral aziridines in catalysis suggest its potential as a valuable scaffold for developing new, effective chiral ligands. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation (e.g., 2D NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "1-(Naphthalen-2-YL)aziridine" in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced 2D and dynamic NMR techniques offer deeper mechanistic and structural insights.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. For "this compound," a COSY spectrum would reveal proton-proton couplings within the naphthalene (B1677914) ring system and the aziridine (B145994) ring. An HSQC spectrum would correlate the aziridine and naphthalene protons to their directly attached carbons, while an HMBC spectrum would establish long-range (2-3 bond) correlations, helping to unambiguously assign the quaternary carbons of the naphthalene moiety and confirm the attachment of the nitrogen to the C2 position of the naphthalene ring.

Furthermore, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms. These experiments would be crucial for determining the preferred conformation of the naphthalene group relative to the aziridine ring in solution. For instance, intermolecular cross-peaks between protons of the aziridine ring and specific protons on the naphthalene system can help define the molecule's three-dimensional structure. In studies of related N-arylsulfonylaziridines, 2D ROESY has been effectively used to confirm the encapsulation geometry within a host molecule, demonstrating its power in elucidating intermolecular interactions and solution-state structure.

Dynamic NMR (DNMR): Aziridines, particularly those with N-aryl substituents, can undergo a process called nitrogen inversion, where the nitrogen atom and its substituent rapidly oscillate through the plane of the three-membered ring. This inversion interconverts two enantiomeric or diastereomeric pyramidal forms. Dynamic NMR is the primary tool for studying the kinetics of such processes. nih.gov

By monitoring the ¹H NMR spectrum of "this compound" at various temperatures, the rate of nitrogen inversion can be determined. At low temperatures (the slow-exchange regime), the protons on the aziridine ring may become diastereotopic and show distinct signals. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures (the fast-exchange regime). By analyzing the line shape of these signals at different temperatures, the energy barrier (activation free energy, ΔG‡) for the nitrogen inversion can be calculated. nih.gov The barrier to inversion in N-aryl aziridines is influenced by electronic and steric factors, and for "this compound," this value would provide insight into the electronic communication between the naphthalene π-system and the aziridine nitrogen.

| Technique | Information Obtained for this compound | Example from Analogous Compounds |

|---|---|---|

| 2D COSY | ¹H-¹H coupling networks within naphthalene and aziridine rings. | Correlation between adjacent aromatic protons and geminal/vicinal aziridine protons. |

| 2D HSQC/HMBC | Direct and long-range ¹H-¹³C correlations for unambiguous assignment of all atoms. | Confirmation of the N-C2(naphthalene) bond through HMBC correlations. |

| 2D ROESY/NOESY | Through-space correlations to determine solution-state conformation. | Observation of cross-peaks between aziridine ring protons and naphthalene H-1/H-3 protons. |

| Dynamic NMR | Rate and activation energy (ΔG‡) of nitrogen inversion. | Variable temperature studies on N-phenyl aziridines show distinct signals for diastereotopic protons at low temperatures. nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. For "this compound," a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule without ambiguity.

This technique is particularly powerful for establishing the absolute stereochemistry of chiral centers. If a chiral derivative of "this compound" is synthesized, crystallographic analysis, often employing anomalous dispersion, can determine its absolute configuration (R or S).

In studies of related fused bicyclic N-aryl aziridines, X-ray analysis has provided valuable insights into how the aziridine lone pair conjugates with the aromatic π-system by examining the N-C(aryl) bond length and relevant torsion angles. nih.gov For "this compound," crystallography would reveal the planarity of the naphthalene system and the pyramidal geometry at the nitrogen atom. It would also detail the intermolecular packing forces, such as van der Waals interactions or potential C-H···π interactions, within the crystal lattice.

| Structural Parameter | Expected Information for this compound | Representative Data from an N-Aryl Aziridine Analogue nih.gov |

|---|---|---|

| Aziridine C-N Bond Lengths | Confirmation of the strained three-membered ring structure. | ~1.47 Å |

| Aziridine C-C Bond Length | Typical single bond length within the aziridine ring. | ~1.48 Å |

| N-C(Naphthalene) Bond Length | Indication of potential conjugation between the nitrogen lone pair and the naphthalene ring. | ~1.42 Å |

| C-N-C(Naphthalene) Torsion Angle | Describes the orientation of the naphthalene ring relative to the aziridine. | Variable, indicates the degree of lone pair alignment with the π-system. |

| Sum of Angles at Nitrogen | Indicates the degree of pyramidalization at the nitrogen atom. | <360°, confirming pyramidal geometry. |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight of "this compound" and for probing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula with high confidence.

Product Characterization: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. For "this compound," characteristic fragmentation would likely involve the loss of the aziridine ring or fragmentation within the naphthalene moiety. The fragmentation pattern serves as a molecular fingerprint that can help distinguish it from isomers. In the analysis of related aziridinated compounds, collision-induced dissociation (CID-MS/MS) has been shown to produce specific ring-opening fragments that are diagnostic for the structure. nih.gov

Reaction Monitoring: Mass spectrometry is also a powerful technique for real-time reaction monitoring. When synthesizing "this compound," for example, via an aziridination reaction, ESI-MS can be used to track the consumption of starting materials and the formation of the product. This method is particularly useful for identifying transient intermediates. In studies on the synthesis of N-aryl aziridines, ESI-MS has been successfully used to detect key reactive intermediates, such as N-pyridinium iminoiodinanes, providing crucial mechanistic evidence. nih.govacs.org This allows for rapid reaction optimization and a deeper understanding of the reaction mechanism.

| MS Application | Purpose | Expected Observation for this compound |

|---|---|---|

| High-Resolution MS (HRMS) | Determine exact mass and elemental formula. | Detection of [M+H]⁺ or M⁺· ion with a mass corresponding to C₁₂H₁₁N. |

| Tandem MS (MS/MS) | Structural characterization via fragmentation. | Fragments corresponding to the naphthalene cation and losses related to the aziridine ring. |

| Reaction Monitoring (e.g., ESI-MS) | Track reactants, products, and intermediates. | Observation of the molecular ion of the product growing over time while starting material signals decrease. |

Spectropolarimetry (CD/ORD) for Enantiomeric Excess Determination

For chiral, non-racemic samples of "this compound" derivatives, spectropolarimetry techniques are essential for determining the enantiomeric excess (ee) and absolute configuration.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ORD spectrum plots the change in optical rotation as a function of wavelength. Both techniques produce a unique spectrum for each enantiomer, with the spectrum of one enantiomer being the mirror image of the other. The magnitude of the CD signal or optical rotation is directly proportional to the enantiomeric excess of the sample.

While direct CD/ORD analysis of "this compound" is possible if it contains a chiral center (e.g., on the aziridine ring), these techniques are often applied to derivatives. Modern advancements in chiroptical spectroscopy, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offer even greater structural sensitivity. VCD, which measures the differential absorption of circularly polarized infrared light, is considered a method of choice for the determination of absolute configurations of chiral molecules in solution. nih.gov ROA spectroscopy has been shown to be a highly accurate method for determining enantiomeric excess, with reported accuracies better than 0.5%. mdpi.com

The application of these techniques would involve measuring the spectrum of an enantiomerically enriched sample and comparing it to a standard or to theoretical spectra calculated using quantum chemical methods. This comparison allows for the assignment of the absolute configuration and the precise determination of its optical purity.

| Technique | Primary Application | Information Provided |

|---|---|---|

| Circular Dichroism (CD) | Determination of enantiomeric excess and absolute configuration. | Measures differential absorption of circularly polarized light, providing a characteristic spectrum for each enantiomer. |

| Optical Rotatory Dispersion (ORD) | Determination of enantiomeric excess and absolute configuration. | Measures the change in optical rotation with the wavelength of light. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. | Provides a structurally rich fingerprint in the infrared region, sensitive to molecular stereochemistry. nih.gov |

| Raman Optical Activity (ROA) | Highly accurate determination of enantiomeric excess. | Measures a small difference in the intensity of Raman scattering from chiral molecules in right and left circularly polarized light. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and transformation of 1-(naphthalen-2-yl)aziridine are intrinsically linked to the development of sophisticated catalytic systems. A primary focus of future research is the design of novel catalysts that can offer superior control over reactivity and selectivity, particularly in enantioselective synthesis and regioselective ring-opening reactions.

Transition metal catalysis continues to be a fertile ground for innovation. Catalysts based on metals such as palladium, rhodium, copper, and iron have shown promise in aziridination reactions and subsequent functionalization. mdpi.comresearchgate.net Future efforts will likely concentrate on the design of chiral ligands that can induce high levels of stereocontrol in the formation of the aziridine (B145994) ring and its subsequent transformations. For instance, the development of catalysts that can facilitate the asymmetric aziridination of alkenes with nitrogen sources leading to enantiopure this compound is a significant goal. ipl.ptnih.gov Furthermore, new catalytic systems are being explored to control the regioselectivity of nucleophilic attack on the aziridine ring, enabling the synthesis of a wider array of functionalized naphthalene-containing compounds. mdpi.comnih.gov

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based systems. Chiral organocatalysts, such as those derived from cinchona alkaloids or possessing a vaulted binaphthol (VANOL) or biphenanthrol (VAPOL) backbone, have been successfully employed in the asymmetric synthesis of other N-aryl aziridines and could be adapted for this compound. nih.govsemanticscholar.orgrsc.org The development of new organocatalysts that can operate under mild conditions and with low catalyst loadings is a key area of ongoing research.

Table 1: Comparison of Catalytic Systems for Aziridine Synthesis

| Catalyst Type | Advantages | Potential for this compound | Key Research Focus |

| Transition Metal Catalysts | High reactivity, broad substrate scope | High potential for both synthesis and ring-opening reactions. | Development of chiral ligands for enhanced enantioselectivity. |

| Organocatalysts | Metal-free, often milder conditions, sustainable | Promising for asymmetric synthesis. | Design of novel catalysts with improved efficiency and selectivity. |

| Biocatalysts (Enzymes) | High enantioselectivity, environmentally benign | Potential for highly selective aziridination. | Active-site evolution of enzymes for non-natural reactions. nih.gov |

Exploration of this compound in Emerging Synthetic Paradigms (e.g., Flow Chemistry, Electrochemistry)

The integration of this compound chemistry with emerging synthetic paradigms like flow chemistry and electrochemistry offers significant advantages in terms of safety, scalability, and reaction efficiency.

Electrochemistry: Electrochemical methods offer a green and often reagent-free approach to chemical transformations. nih.gov The electrochemical synthesis of aziridines from alkenes is a rapidly developing field. nih.goveurekalert.org Recent advancements have shown the feasibility of electrochemical aziridination of unactivated alkenes, which could be a valuable strategy for the synthesis of this compound. oup.comnih.gov This method avoids the need for external chemical oxidants, generating hydrogen as the only byproduct. nih.gov Furthermore, electrochemistry can be employed for the derivatization of the naphthalene (B1677914) ring or for mediating ring-opening reactions of the aziridine. aalto.fi The development of electrochemical flow cells for the continuous production of this compound and its derivatives is a promising area for future investigation. oup.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. researchgate.netcmu.edunih.gov For this compound, these computational tools can be instrumental in several key areas.

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the feasibility and outcome of new transformations. youtube.comnih.gov This can be applied to the synthesis of this compound by predicting the optimal catalyst, solvent, temperature, and other reaction parameters to maximize yield and selectivity. By analyzing vast amounts of data, ML algorithms can identify subtle trends and correlations that may not be apparent to human researchers, thereby accelerating the discovery of novel and efficient synthetic routes.

Catalyst Design: AI can be used to design new catalysts with enhanced performance. By creating models that correlate catalyst structure with activity and selectivity, it is possible to computationally screen virtual libraries of potential catalysts and identify the most promising candidates for experimental validation. This approach can significantly reduce the time and resources required for catalyst development for reactions involving this compound.

Mechanism Elucidation: Computational tools, including DFT calculations coupled with machine learning, can provide valuable insights into reaction mechanisms. nih.gov Understanding the detailed mechanistic pathways for the formation and reaction of this compound is crucial for rationally designing more efficient and selective synthetic methods.

Sustainable and Economical Production Methods for Advanced Aziridine Intermediates

The principles of green chemistry are increasingly influencing the design of synthetic processes in both academia and industry. unife.itrsc.orgmdpi.com For the production of this compound and other advanced aziridine intermediates, a strong emphasis is being placed on developing methods that are both sustainable and economically viable.

Atom Economy: A key principle of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com Research in this area focuses on developing atom-economical aziridination reactions that minimize the formation of byproducts. For example, methods that utilize readily available starting materials and generate minimal waste are highly desirable.

Green Solvents and Reagents: The use of environmentally benign solvents and reagents is another critical aspect of sustainable synthesis. nih.gov Researchers are exploring the use of greener solvents, such as cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions to reduce the environmental impact of aziridine production. researchgate.net The development of catalytic systems that can operate in these green media is an important area of focus.

Process Intensification: As discussed in the context of flow chemistry, process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous-flow reactors, for instance, can lead to significant reductions in energy consumption and waste generation compared to traditional batch reactors. nih.gov The development of such intensified processes for the production of this compound will be crucial for its large-scale and economical synthesis.

Q & A

Q. What are the common synthetic routes for preparing 1-(naphthalen-2-yl)aziridine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic ring-opening reactions or microwave-assisted regioselective methods. For example, substituted aziridines can be synthesized via reactions between bromomethylaziridine derivatives and sodium acetate in DMSO at 100°C, yielding products with >80% purity after silica gel chromatography . Optimization includes controlling solvent polarity, temperature (e.g., microwave irradiation for faster kinetics), and stoichiometric ratios of reagents. NMR and IR spectroscopy are critical for confirming structural integrity post-synthesis .

Q. How can crystallographic methods like SHELX programs be applied to determine the structure of this compound?

SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography. Single-crystal X-ray diffraction data are refined using SHELXL to resolve bond lengths, angles, and stereochemistry. For aziridine derivatives, hydrogen bonding and ring strain parameters (e.g., C-N-C angles) are key metrics. High-resolution data (≤0.8 Å) improve refinement accuracy, especially for naphthalene-aziridine hybrids with planar aromatic systems .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for aziridine derivatives. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases enhances separation. Purity is validated via GC-MS or HPLC-UV (>95% area normalization). Recrystallization from ethanol or dichloromethane may improve crystalline yields .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, nucleophilic attack at the less hindered aziridine carbon can be favored due to lower activation energy. Solvent effects are incorporated via polarizable continuum models (PCM), while Natural Bond Orbital (NBO) analysis explains electronic factors influencing reactivity .

Q. What strategies resolve contradictions in toxicological data for naphthalene derivatives like this compound?

Conflicting toxicity data (e.g., acute vs. chronic exposure) require systematic meta-analysis. Prioritize peer-reviewed studies from databases like PubMed and TOXCENTER using MeSH terms (e.g., "naphthalenes/toxicity"). Assess species-specific metabolic pathways (e.g., CYP450-mediated oxidation in rodents vs. humans) and dose-response relationships. ATSDR’s weight-of-evidence framework is recommended for hazard identification .

Q. How does steric hindrance from the naphthalene moiety influence the reactivity of this compound in asymmetric catalysis?

The bulky naphthalene group imposes steric constraints, reducing accessibility to the aziridine nitrogen. Chiral ligands (e.g., (S)-BINOL) or organocatalysts (e.g., thioureas) can modulate enantioselectivity in ring-opening reactions. Kinetic studies (e.g., Eyring plots) quantify steric effects on activation entropy, while X-ray crystallography reveals spatial arrangements of transition states .

Q. What spectroscopic techniques are most sensitive for detecting trace impurities in this compound?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects impurities at ppm levels. For structural elucidation, 2D NMR (e.g., HSQC, HMBC) identifies cross-peaks between naphthalene protons and aziridine carbons. Trace aromatic byproducts (e.g., naphthols) are quantified via GC-MS with selected ion monitoring (SIM) .

Methodological Guidance

Q. How to design experiments for studying the environmental persistence of this compound?

Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge assays). Quantify degradation products via LC-MS/MS and model half-lives using EPI Suite™. Soil adsorption coefficients (Koc) are determined via batch equilibration methods .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

Follow OSHA/NIOSH guidelines: use fume hoods, nitrile gloves, and air-purifying respirators. Monitor airborne concentrations with PID detectors. Acute toxicity assays (e.g., LD50 in rodents) inform risk assessments. For spills, neutralize with 10% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.